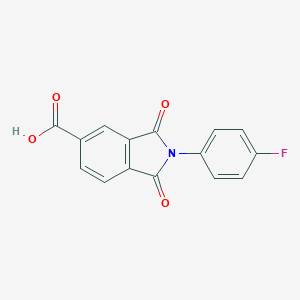

2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. While specific structural data for “2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is not available, related compounds have been analyzed using these techniques .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Indole derivatives, such as 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid, have shown promise in antiviral research. Compounds with the indole nucleus have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The indole scaffold binds with high affinity to multiple receptors, which is beneficial in developing new derivatives with antiviral properties.

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives make them valuable in the treatment of inflammatory diseases. By modulating inflammatory pathways, these compounds can potentially reduce the symptoms associated with chronic inflammation .

Anticancer Applications

Indole-based compounds have been explored for their anticancer activities. They can interact with cancer cell pathways, potentially leading to the inhibition of tumor growth and proliferation. The structural diversity of indole derivatives allows for the synthesis of numerous compounds with varying efficacy against different types of cancer cells .

Antimicrobial Applications

The antimicrobial activity of indole derivatives extends to both bacterial and fungal pathogens. These compounds can disrupt microbial cell walls or interfere with essential enzymes, leading to the death of the pathogen .

Antidiabetic Applications

Research has indicated that indole derivatives may play a role in managing diabetes. They can influence insulin secretion or insulin sensitivity, which is crucial for maintaining normal blood glucose levels .

Antimalarial Applications

Indole derivatives have shown potential in the fight against malaria. They can inhibit the growth of Plasmodium species, the parasites responsible for malaria, thus providing a basis for the development of new antimalarial drugs .

Each of these applications demonstrates the versatility and potential of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in various fields of scientific research. The compound’s ability to interact with different biological targets underscores its importance in the development of new therapeutic agents. The ongoing research into the pharmacological activity of indole derivatives continues to reveal new possibilities for their use in medicine .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, influencing their function .

Mode of Action

This process is governed by pH values .

Biochemical Pathways

For instance, some indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties .

Result of Action

Similar compounds have shown potential in various applications, such as smart window, sensor, and bionic manufacturing due to their multistimuli-responsive behaviors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH value of the environment can govern the ketone-enol tautomerism of similar compounds .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing and are documented in material safety data sheets. While specific safety data for “2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is not available, related compounds have been noted to require precautions such as avoiding dust formation and contact with skin and eyes .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8FNO4/c16-9-2-4-10(5-3-9)17-13(18)11-6-1-8(15(20)21)7-12(11)14(17)19/h1-7H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIPLYCGEZUBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356829 | |

| Record name | 2-(4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

CAS RN |

110768-19-9 | |

| Record name | 2-(4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole](/img/structure/B22069.png)

![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B22080.png)